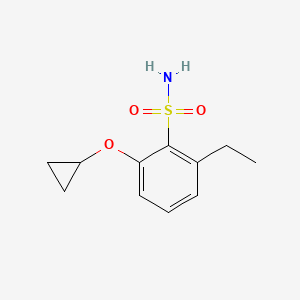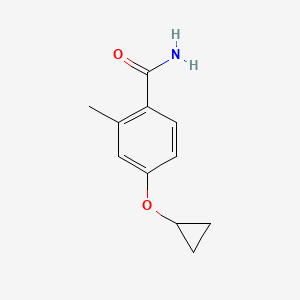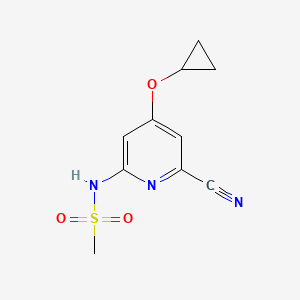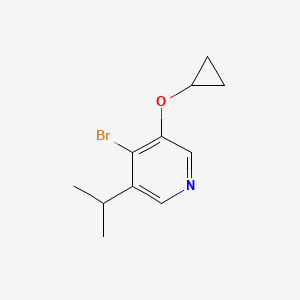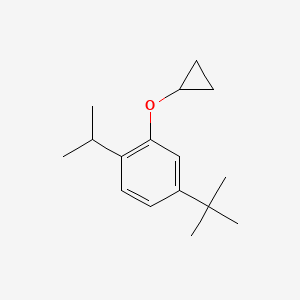
4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene typically involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropyl groups. The reaction conditions often include the use of strong bases or acids to facilitate the alkylation process. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or hydroxylated derivatives.
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Similar in structure but lacks the cyclopropoxy and isopropyl groups.
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene: A positional isomer with different placement of the functional groups.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-isopropylbenzene is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)14-9-6-12(16(3,4)5)10-15(14)17-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
InChI Key |
GEYYOFLTJDRSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



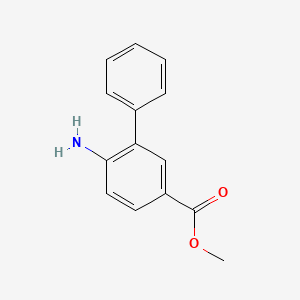
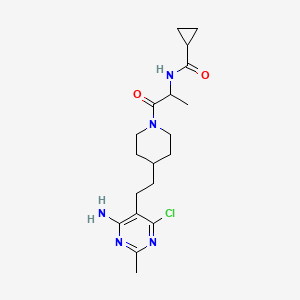

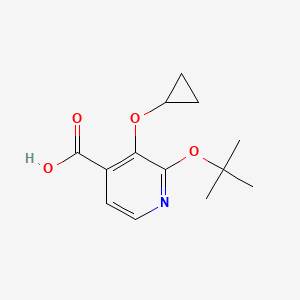
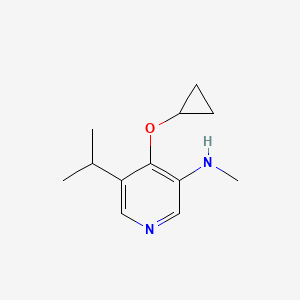
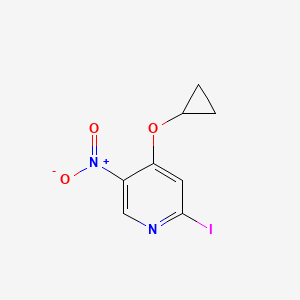
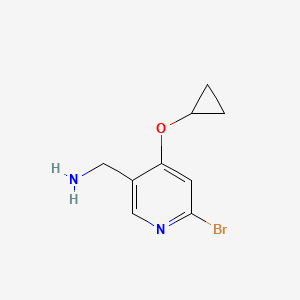
![Acetic acid, 2,2'-[(aminothioxomethyl)hydrazono]bis-](/img/structure/B14822115.png)
